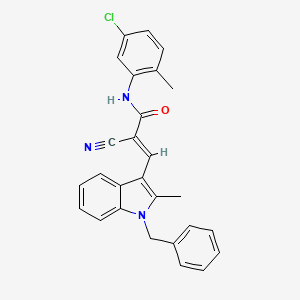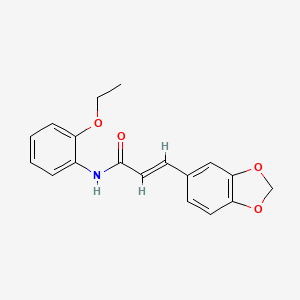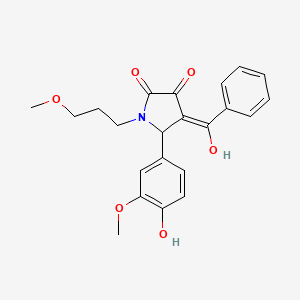
N-(3,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-ジフルオロフェニル)-4-(4-ヒドロキシ-3-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、テトラヒドロピリミジン類に属する複雑な有機化合物です。この化合物は、フッ素化およびメトキシ化された芳香環とテトラヒドロピリミジンコアを含むユニークな構造を特徴としています。その潜在的な生物活性と用途により、さまざまな科学研究分野で注目を集めています。
準備方法
合成ルートと反応条件
N-(3,4-ジフルオロフェニル)-4-(4-ヒドロキシ-3-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成ルートには、以下の手順が含まれます。
テトラヒドロピリミジンコアの形成: この手順では、尿素またはチオ尿素などの適切な前駆体とβ-ジカルボニル化合物を、酸性または塩基性条件下で環化します。
フッ素化されたフェニル基の導入: これは、フッ素化されたベンゼン誘導体がテトラヒドロピリミジン中間体と反応する求核置換反応によって達成できます。
ヒドロキシ-メトキシフェニル基の結合: この手順では、ヒドロキシ-メトキシベンゼン誘導体を中間体とカップリングし、多くの場合、パラジウム触媒によるクロスカップリング反応を使用します。
工業生産方法
この化合物の工業生産には、収量と純度を高めるために上記の合成ルートの最適化が必要になる場合があります。これには、反応条件の高スループットスクリーニングと、生産プロセスをスケールアップするための連続フロー化学の実装が含まれます。
化学反応の分析
反応の種類
N-(3,4-ジフルオロフェニル)-4-(4-ヒドロキシ-3-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、ケトンまたはアルデヒドに酸化できます。
還元: テトラヒドロピリミジンコアのカルボニル基は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用してアルコールに還元できます。
置換: フェニル環のフッ素原子は、適切な条件下で、アミンまたはチオールなどの他の求核剤と置換できます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム、三酸化クロム、または過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、または触媒的ハイドロジェネーション。
置換: 水素化ナトリウムまたはtert-ブトキシドカリウムなどの塩基の存在下でのアミン、チオール、またはアルコキシドなどの求核剤。
生成される主な生成物
酸化: ヒドロキシ基からのケトンまたはアルデヒドの形成。
還元: カルボニル基からのアルコールの形成。
置換: フッ素原子を置換するさまざまな官能基を含む置換フェニル誘導体の形成。
科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: そのユニークな構造的特徴により、酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症、抗がん、抗菌活性など、潜在的な治療効果について調査されています。
工業: その安定性と官能基により、ポリマーやコーティングなどの新素材の開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
作用機序
N-(3,4-ジフルオロフェニル)-4-(4-ヒドロキシ-3-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドの作用機序は、多くの場合、酵素や受容体などの特定の分子標的に結合する能力に関連しています。化合物のフッ素化されたフェニル基は、疎水性相互作用を通じて結合親和性を高めることができますが、ヒドロキシ基とメトキシ基は、標的分子と水素結合を形成できます。これらの相互作用は、標的の活性を調節し、観察される生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
N-(3,4-ジフルオロフェニル)-4-(4-ヒドロキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミド: メトキシ基が欠損しており、結合親和性と生物活性を影響を与える可能性があります。
N-(3,4-ジフルオロフェニル)-4-(3-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミド: ヒドロキシ基が欠損しており、標的分子との水素結合形成能力が低下する可能性があります。
N-(3,4-ジフルオロフェニル)-4-(4-ヒドロキシ-3-メトキシフェニル)-6-エチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミド: メチル基の代わりにエチル基が含まれており、立体的な相互作用と全体的な活性を影響を与える可能性があります。
独自性
N-(3,4-ジフルオロフェニル)-4-(4-ヒドロキシ-3-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、フッ素化およびメトキシ化された芳香環とテトラヒドロピリミジンコアの両方が存在するため、独特です。これらの構造的特徴は、その独特の化学的および生物学的特性に貢献し、さまざまな科学分野における研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
N-(3,4-difluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the methoxy group, which may affect its binding affinity and biological activity.
N-(3,4-difluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds with target molecules.
N-(3,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Contains an ethyl group instead of a methyl group, which may influence its steric interactions and overall activity.
Uniqueness
N-(3,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to the presence of both fluorinated and methoxylated aromatic rings, as well as the tetrahydropyrimidine core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C19H17F2N3O4 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
N-(3,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H17F2N3O4/c1-9-16(18(26)23-11-4-5-12(20)13(21)8-11)17(24-19(27)22-9)10-3-6-14(25)15(7-10)28-2/h3-8,17,25H,1-2H3,(H,23,26)(H2,22,24,27) |
InChIキー |
NLLIBKHYPBNJCN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC(=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11635927.png)

![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B11635935.png)

![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11635945.png)
![6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11635948.png)
![3,4,5-triethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11635954.png)

![4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine](/img/structure/B11635965.png)
![2,6-Bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione](/img/structure/B11635977.png)
![N-(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B11635993.png)
![Furan-2-yl(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11635994.png)

![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636000.png)
